![molecular formula C21H26N2O2 B2691470 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 478049-90-0](/img/structure/B2691470.png)
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone” consists of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.Applications De Recherche Scientifique
Isothiazole Derivatives and Reactions
- 3-Diethylamino-4-(4-methoxyphenyl)-isothiazole-1,1-dioxide, a related compound, demonstrates interesting reactions with azide ions in different solvents, leading to the formation of various isothiazole derivatives. These reactions and their mechanisms offer insights into the chemical behavior of similar compounds (Carugo, Clerici, & Pocarb, 1993).
Organometallic Chemistry Applications
- In the field of organometallic chemistry, 1-Diethylaminopropyne, a similar compound, reacts with specific chromium complexes, leading to the formation of new compounds through insertion into the metal-carbene bond. This showcases the potential for creating new molecules with unique properties (Dötz, Fügen-Köster, & Neugebauer, 1979).
Corrosion Inhibition in Steel
- Derivatives of similar compounds, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, have been synthesized and studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is crucial (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Propriétés
IUPAC Name |
3-(diethylaminomethyl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-22(5-2)15-19-20(16-9-7-6-8-10-16)23(21(19)24)17-11-13-18(25-3)14-12-17/h6-14,19-20H,4-5,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDHIVJUOTFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)
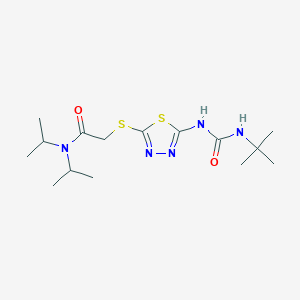
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)
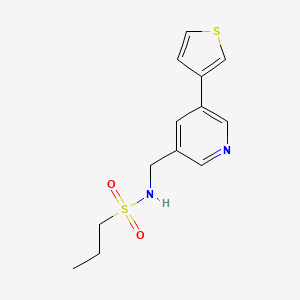

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)
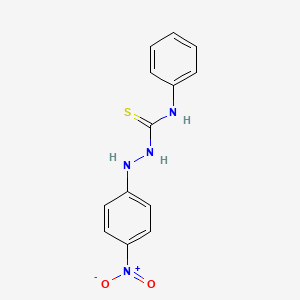
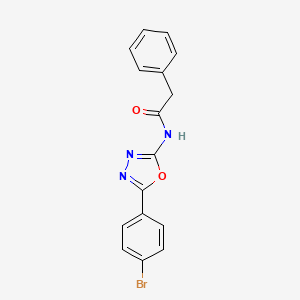
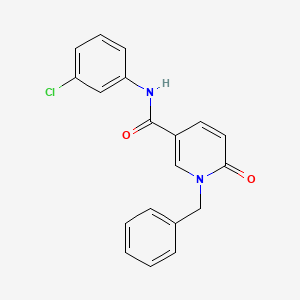
![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)
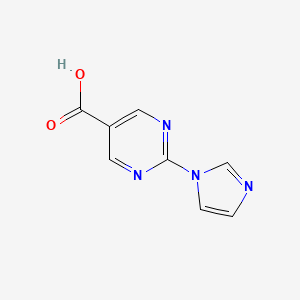
![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2691408.png)

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)